Naphthoresorcinol

Description

RN given refers to parent cpd

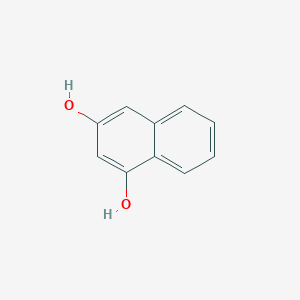

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOMNEFVDUTJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059631 | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear solid; [Hawley] Tan powder; [MSDSonline] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-86-5 | |

| Record name | 1,3-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X457YEW8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthoresorcinol (1,3-Dihydroxynaphthalene): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties of Naphthoresorcinol, also known as 1,3-Dihydroxynaphthalene. This document consolidates critical data, experimental protocols, and functional workflows to serve as an essential resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

This compound is an aromatic organic compound, a derivative of naphthalene bearing two hydroxyl groups. Its chemical structure and fundamental properties are pivotal for its application in various scientific domains.

General & Physical Properties

This compound typically appears as a white to tan or pinkish-brown crystalline powder.[1][2] It is known to be sensitive to light and should be stored accordingly.[3]

| Property | Value | Source(s) |

| CAS Number | 132-86-5 | [4][5] |

| Molecular Formula | C₁₀H₈O₂ | [5][6] |

| Molecular Weight | 160.17 g/mol | [5][6][7] |

| Appearance | White to tan, pinkish-brown crystalline powder | [1][2] |

| Melting Point | 123-125 °C | [1][3] |

| Boiling Point | ~246.06 °C (estimate) | [3] |

| pKa | 9.15 ± 0.40 (Predicted) | [3] |

Solubility

The solubility of this compound is a critical parameter for its use in various experimental settings.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [3][8] |

| Ethanol | 50 mg/mL | [3] |

| Diethyl Ether | Soluble | [3][8] |

| Acetone | Slightly soluble | [3] |

| Benzene | Slightly soluble | [3] |

| Petroleum Ether | Slightly soluble | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

UV-Vis Spectroscopy

| λmax | Solvent | Source(s) |

| 288 nm, 298 nm | Ethanol |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3200-3600 | O-H stretch (phenolic) | [9] |

| ~3000-3100 | Aromatic C-H stretch | [9] |

| ~1585-1600 | Aromatic C=C stretch | [9] |

| ~1400-1500 | Aromatic C=C stretch | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is for a spectrum taken in DMSO-d6.

¹H NMR (400 MHz, DMSO-d6) [10]

| Chemical Shift (ppm) | Assignment |

|---|---|

| 10.07 | -OH |

| 9.48 | -OH |

| 7.98 | Aromatic H |

| 7.56 | Aromatic H |

| 7.33 | Aromatic H |

| 7.17 | Aromatic H |

| 6.62 | Aromatic H |

| 6.55 | Aromatic H |

¹³C NMR Detailed ¹³C NMR spectral data can be found in various chemical databases.[7]

Experimental Protocols

Synthesis of this compound

One established method for the synthesis of this compound is through the cyclization of ethyl phenylacetoacetate, followed by hydrolysis and decarboxylation.[6][11]

Step 1: Preparation of Ethyl 1,3-dihydroxy-2-naphthoate

-

Add one volume of crude ethyl phenylacetylmalonate to three volumes of concentrated sulfuric acid without cooling.

-

Allow the solution to stand for approximately one week.

-

Pour the mixture slowly with stirring into a mixture of ice and water.

-

Filter the resulting solid yellow ester with suction, wash with cold water, and dry in a vacuum desiccator.

Step 2: Preparation of 1,3-Dihydroxy-2-naphthoic acid

-

Dissolve the recrystallized ester in dioxane in a three-necked round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Saponify the ester by adding a solution of barium hydroxide octahydrate in water over one hour while heating and stirring.

-

Continue heating and stirring for three hours.

-

Filter the precipitated barium salt from the hot solution and transfer it to a cool solution of sulfuric acid in water.

-

Stir the mixture in a nitrogen atmosphere. The crude acid is obtained after filtration.

Step 3: Decarboxylation to this compound

-

Place the crude 1,3-dihydroxy-2-naphthoic acid in a three-necked round-bottomed flask with water, equipped with a nitrogen inlet, stirrer, and condenser.

-

Boil the mixture with stirring for 2 hours in a nitrogen atmosphere to expel dissolved oxygen.

-

Decant the water from any residue. Boil the residue with additional water for 2 hours.

-

Combine the aqueous solutions and add sodium hydrosulfite to decolorize the solution.

-

Dissolve sodium chloride in the solution and allow it to stand at 5°C for 24 hours.

-

The precipitated this compound can be collected and further purified by recrystallization.

Analytical Method: Determination of Uronic Acids (Modified Tollens' Test)

This compound is a key reagent for the detection and quantification of uronic acids, such as glucuronic acid, in biological samples like urine.[4][6]

Protocol:

-

Sample Preparation: Prepare an aqueous solution of the sample to be tested.

-

Reagent Preparation: Prepare a solution of this compound in ethanol. Also, prepare concentrated hydrochloric acid.

-

Reaction:

-

To a test tube, add a specific volume of the sample solution.

-

Add the this compound solution.

-

Carefully add concentrated hydrochloric acid.

-

-

Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes).

-

Cooling & Extraction:

-

Cool the reaction mixture under running water.

-

Add a specific volume of an organic solvent (e.g., ethanol or a mixture containing ether) and mix vigorously to extract the colored product.

-

-

Analysis: A positive test for uronic acids is indicated by the formation of a blue or violet color in the organic layer. The intensity of the color can be measured spectrophotometrically for quantitative analysis.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: Determination of Uronic Acids

References

- 1. 132-86-5 CAS | this compound | Laboratory Chemicals | Article No. 04782 [lobachemie.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound [chembk.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5 [chemicalbook.com]

- 7. 1,3-Dihydroxynaphthalene | C10H8O2 | CID 8601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 1,3-DIHYDROXYNAPHTHALENE(132-86-5) 1H NMR [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of Naphthoresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of naphthoresorcinol (also known as 1,3-dihydroxynaphthalene) in water and various organic solvents. This document is intended to be a valuable resource for professionals in research, chemical sciences, and pharmaceutical development who utilize this compound in their work. The information is presented to facilitate easy comparison and application in a laboratory setting.

Core Properties of this compound

This compound is a fluorescent dye and a common reagent in various analytical and synthetic applications.[1][2] Understanding its solubility is critical for its effective use in solution-based assays, chromatography, and as a starting material for chemical synthesis.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a characteristic that is primarily governed by the polarity of the solvent and the potential for hydrogen bonding. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 18.02 | Soluble[1][3][4][5][6] / Freely soluble[7] | Not Specified | Described as less soluble in water compared to alcohol and ether.[8] |

| Ethanol | C₂H₅OH | 46.07 | 50 mg/mL[1][9][10] / Soluble[1][3] / Freely soluble[7] | Not Specified | Heat may be required to achieve a clear to slightly hazy, colorless to orange-brown solution.[9] |

| Methanol | CH₃OH | 32.04 | Soluble | Not Specified | No quantitative data found. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Soluble[1][3] / Freely soluble[7] | Not Specified | |

| Acetone | C₃H₆O | 58.08 | Slightly soluble[1] | Not Specified | |

| Benzene | C₆H₆ | 78.11 | Slightly soluble[1] | Not Specified | |

| Petroleum Ether | Mixture | Variable | Slightly soluble[1] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (624.34 mM)[2] | Not Specified | Ultrasonic assistance may be needed.[2] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Mixture | Variable | ≥ 2.5 mg/mL (15.61 mM)[2] | Not Specified | Forms a clear solution.[2] |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | Mixture | Variable | ≥ 2.5 mg/mL (15.61 mM)[2] | Not Specified | Forms a clear solution.[2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry and pharmacology. Below are detailed methodologies for key experiments cited in the literature for determining the solubility of organic compounds like this compound.

General Qualitative Solubility Test

This method provides a rapid assessment of a compound's solubility in various solvents, which can indicate the presence of polar or nonpolar functional groups.

Procedure:

-

Sample Preparation: Place approximately 25 mg of the compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in small portions.

-

Mixing: After each addition, shake the test tube vigorously.

-

Observation: Observe whether the compound dissolves completely. If the compound is water-soluble, its acid-base properties can be determined using litmus paper.[11]

Equilibrium Solubility Determination (Shake-Flask Method)

This quantitative method is used to determine the exact solubility of a compound in a given solvent at a specific temperature.

Procedure:

-

Equilibration: An excess amount of the solid compound is added to a flask containing the solvent of interest. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[12]

-

Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this purpose.[12] A calibration curve is generated using standard solutions of the compound at known concentrations to ensure precise quantification.[12]

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Generalized workflow for determining equilibrium solubility.

This guide provides a foundational understanding of this compound's solubility characteristics and the experimental approaches to determine them. For specific applications, it is always recommended to perform solubility tests under the exact experimental conditions to be used.

References

- 1. chembk.com [chembk.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 132-86-5 CAS | this compound | Laboratory Chemicals | Article No. 04782 [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound AR | Lab chemical manufacturer, Lab chemicals exporter, Lab chemical supplier, Laboratory Chemicals, Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound [drugfuture.com]

- 8. CAS 132-86-5: 1,3-Dihydroxynaphthalene | CymitQuimica [cymitquimica.com]

- 9. ≥99% purity , crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5 [chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of Naphthoresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of naphthoresorcinol (also known as 1,3-dihydroxynaphthalene), with a primary focus on its melting point. The information herein is curated for professionals in research and development who require precise data and standardized experimental protocols.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₈O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 160.17 g/mol | [1][3][4][5][6] |

| Melting Point | 122 - 126 °C | [1][2][3][7][8][9] |

| Appearance | Pale red-brown to brownish solid; Pink to yellow leaf-like crystals; White to tan crystalline powder | [1][2][8][9][10] |

| Solubility | Freely soluble in water, alcohol, and ether. Soluble in ethanol (50 mg/ml). | [2][3][6] |

| Odor | Odorless | [8][9] |

| CAS Number | 132-86-5 | [3][4][5][6] |

Experimental Protocols: Melting Point Determination

The accurate determination of a compound's melting point is crucial for its identification and purity assessment. A narrow melting point range typically indicates a high degree of purity.[11][12] The most common laboratory method for determining the melting point of a solid organic compound like this compound is the capillary method.[13]

Objective: To determine the melting point range of a solid sample.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[11][12]

-

Capillary tubes (sealed at one end)[14]

-

Thermometer (calibrated)[15]

-

Sample of this compound (finely powdered)[13]

-

Mortar and pestle (optional, for powdering the sample)[11]

-

Spatula[15]

-

Heating bath (e.g., oil bath) if using a manual setup[11][12]

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Take a capillary tube that is sealed at one end.[14]

-

Push the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.[14]

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[11] The packed sample should be approximately 1-3 mm high.[11][14]

-

-

Melting Point Measurement (using an automated apparatus):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[13]

-

Place a calibrated thermometer in the designated slot.[15]

-

Set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point of this compound (approximately 110°C).[13]

-

Once this temperature is reached, reduce the heating rate to a slow and steady increase of about 1-2°C per minute.[11][12]

-

Observe the sample through the magnifying eyepiece.[11]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[15]

-

Continue to observe and record the temperature at which the last crystal of the solid melts (the end of the melting range).[15]

-

-

Data Recording and Interpretation:

Safety Precautions:

-

Always wear safety goggles in the laboratory.[15]

-

The melting point apparatus can reach high temperatures; handle with care to avoid burns.[15]

-

Handle chemical compounds with appropriate care, avoiding direct contact with skin and eyes.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound's melting point using the capillary method.

References

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. This compound [drugfuture.com]

- 4. chemscene.com [chemscene.com]

- 5. 1,3-Dihydroxynaphthalene | C10H8O2 | CID 8601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound AR | Laboratory Chemicals, Laboratory chemicals manufacturer, Lab chemical supplier, Lab chemicals exporter, Laboratory chemical suppliers, Lab chemical manufacturer, Lab chemical distributors, Alpha Chemika India. [alphachemika.co]

- 9. lobachemie.com [lobachemie.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to the Naphthoresorcinol Reaction with Glucuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between naphthoresorcinol and glucuronic acid, a cornerstone for the quantitative analysis of uronic acids. This document details the reaction mechanism, provides established and modified experimental protocols, presents key quantitative data, and visualizes the reaction pathway and experimental workflows.

Core Reaction Mechanism

The reaction of glucuronic acid with this compound (1,3-dihydroxynaphthalene) in strong acid, often referred to as the Tollens' test for uronic acids, is a multi-step process that results in the formation of a characteristic colored product. While the exact nature of the final chromophore has been a subject of historical discussion, the generally accepted mechanism involves the following key stages:

-

Acid-Catalyzed Dehydration: In the presence of a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and heat, glucuronic acid undergoes dehydration. This process involves the elimination of three molecules of water.

-

Formation of Furfural Derivative: The dehydration of glucuronic acid leads to the formation of a furfural derivative, specifically 5-formyl-2-furoic acid.

-

Condensation with this compound: Two molecules of this compound then condense with one molecule of the furfural derivative. This condensation reaction is an electrophilic aromatic substitution, where the electron-rich this compound rings attack the aldehyde group of the furfural derivative.

-

Oxidation and Chromophore Formation: The resulting condensation product is subsequently oxidized, leading to the formation of a conjugated system that is responsible for the intense color of the final product. The specific structure of the colored product is believed to be a xanthene or a diphenylmethane derivative.

The intensity of the resulting color is directly proportional to the concentration of glucuronic acid, forming the basis for its quantitative spectrophotometric determination.

Visualized Reaction Pathway

Caption: Reaction mechanism of glucuronic acid with this compound.

Experimental Protocols

Below are detailed methodologies for the quantitative determination of glucuronic acid using the this compound reaction. Both a classical and a modified protocol are presented.

Classical Protocol (Hanson, Mills & Williams, 1944)

This protocol is based on the method described in the Biochemical Journal in 1944.

Reagents:

-

This compound Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of distilled water. The solution can be stored at 0°C in a dark bottle for up to one week.

-

Concentrated Hydrochloric Acid (HCl)

-

Glucuronic Acid Standard Solutions: Prepare a series of standard solutions of glucuronic acid in distilled water.

Procedure:

-

Pipette 2 mL of the sample solution (containing glucuronic acid) or standard solution into a test tube.

-

Add 2 mL of the 0.25% this compound solution to the test tube.

-

Carefully add 3 mL of concentrated HCl to the mixture.

-

Mix the contents of the test tube thoroughly.

-

Heat the test tube in a boiling water bath for 2 hours.

-

Cool the solution to room temperature.

-

Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of approximately 565 nm.[1]

-

Prepare a blank solution using 2 mL of distilled water in place of the sample and treat it in the same manner.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of glucuronic acid in the sample by comparing its absorbance to the calibration curve.

Modified Protocol for Improved Sensitivity and Specificity

Recent investigations have introduced modifications to the classical protocol to enhance accuracy and sensitivity. These often involve the use of sulfuric acid and an oxidizing agent.

Reagents:

-

This compound Solution (Higher Concentration): Prepare a solution of this compound in ethanol at a concentration higher than 0.25% (e.g., 1%).

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Oxidizing Agent Solution (e.g., Sodium Nitrite): Prepare a dilute aqueous solution of an appropriate oxidizing agent.

-

Glucuronic Acid Standard Solutions: Prepare a series of standard solutions of glucuronic acid in distilled water.

Procedure:

-

Pipette a defined volume of the sample or standard solution into a test tube.

-

Add a small volume of the oxidizing agent solution and mix.

-

Add the ethanolic this compound solution.

-

Carefully add concentrated sulfuric acid to the mixture, typically in a cold water bath to control the exothermic reaction.

-

Heat the mixture at a controlled temperature for a specified time.

-

Cool the solution to room temperature.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is typically in the range of 560-580 nm.

-

Prepare a blank using distilled water as the sample.

-

Construct a calibration curve and determine the sample concentration as described in the classical protocol.

Experimental Workflow Visualization

Caption: General experimental workflow for the this compound assay.

Data Presentation

The quantitative data from the this compound assay for glucuronic acid can be summarized for easy comparison. The following table includes typical parameters and reported values from the literature.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | ~ 565 nm | [1] |

| Linear Range | Dependent on specific protocol | N/A |

| Molar Absorptivity (ε) | Dependent on specific protocol | N/A |

| Limit of Detection (LOD) | Dependent on specific protocol | N/A |

| Optimal this compound Concentration | 0.25% (w/v) in classical protocol | |

| Optimal Acid Concentration (HCl) | 3 volumes of concentrated HCl in 7 volumes of final solution | |

| Heating Time | 2 hours in boiling water bath |

Note: The linear range, molar absorptivity, and limit of detection are highly dependent on the specific experimental conditions and instrumentation used. It is crucial to determine these parameters for each specific assay setup.

Conclusion

The this compound reaction remains a valuable and widely used method for the quantitative determination of glucuronic acid. Understanding the underlying chemical mechanism and optimizing the experimental protocol are key to obtaining accurate and reproducible results. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively apply this assay in their work. The provided protocols and data serve as a starting point for method development and validation in a laboratory setting.

References

Naphthoresorcinol as a Reagent for Sugar and Oil Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoresorcinol (1,3-dihydroxynaphthalene) is a versatile bicyclic organic compound that serves as a valuable reagent in various colorimetric assays, particularly for the detection and quantification of specific classes of biomolecules. Its utility is most pronounced in the analysis of carbohydrates, specifically uronic acids, which are key components of glycosaminoglycans and other important biological polymers. While its application in sugar analysis is well-documented, its use in the direct detection of oils and lipids is less common, with other reagents being more established in that field. This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of this compound as a detection reagent, with a focus on its established role in carbohydrate analysis and a comparative look at standard methods for lipid detection. The guide is intended to provide researchers, scientists, and drug development professionals with the detailed information necessary to apply these methods in a laboratory setting.

Detection of Sugars (Uronic Acids) with this compound

The most prominent application of this compound in biochemical analysis is in the Tollens' test for the detection and quantification of uronic acids, such as glucuronic acid.[1][2][3] This colorimetric method is based on the acid-catalyzed dehydration of uronic acids to furfural derivatives, which then condense with this compound to produce a colored product. The intensity of the resulting color is proportional to the concentration of uronic acid in the sample and can be measured spectrophotometrically.

Reaction Mechanism

The reaction proceeds in two main stages. First, in the presence of a strong acid like hydrochloric acid (HCl) and heat, uronic acids are dehydrated. This process involves the removal of three water molecules, leading to the formation of furfural-2-carboxylic acid. In the second stage, this furfural derivative undergoes a condensation reaction with two molecules of this compound to form a colored trimethine dye. The specific chromophore generated gives a distinct color, which is typically a violet-blue, that can be quantified.

Experimental Protocol: Quantitative Determination of Uronic Acids

This protocol is adapted from the Tollens' test for the colorimetric determination of glucuronic acid.

Reagents:

-

This compound Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of 95% ethanol. Store in a dark bottle at 4°C. The solution is stable for about one week.[3]

-

Hydrochloric Acid (HCl), Concentrated (approx. 12 M)

-

Glucuronic Acid Standard Stock Solution (100 µg/mL): Dissolve 10 mg of D-glucuronic acid in 100 mL of deionized water.

-

Toluene or Amyl Alcohol (for extraction)

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of dilutions from the glucuronic acid stock solution to obtain standards with concentrations ranging from 10 to 80 µg/mL.

-

Pipette 2 mL of each standard dilution into separate glass test tubes.

-

Include a "blank" tube containing 2 mL of deionized water.

-

-

Sample Preparation:

-

Prepare the sample to be analyzed. If it is a solid, dissolve it in deionized water. If it is a liquid, it may need to be diluted to fall within the range of the standard curve.

-

Pipette 2 mL of the prepared sample into a test tube.

-

-

Reaction:

-

To each test tube (standards, sample, and blank), add 2 mL of the 0.2% this compound solution.

-

Carefully add 2 mL of concentrated HCl to each tube.

-

Mix the contents of the tubes thoroughly.

-

Heat the tubes in a boiling water bath for 15 minutes.

-

Cool the tubes to room temperature in a cold water bath.

-

-

Extraction:

-

To each tube, add 5 mL of toluene (or amyl alcohol).

-

Cap the tubes and vortex for 30 seconds to extract the colored product into the organic phase.

-

Allow the phases to separate.

-

-

Measurement:

-

Carefully transfer the upper organic layer to a cuvette.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a spectrophotometer.

-

Use the organic layer from the blank tube to zero the spectrophotometer.

-

-

Quantification:

-

Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of uronic acid in the sample by interpolating its absorbance value on the standard curve.

-

Quantitative Data

The following table provides an example of data that could be generated for a standard curve for the determination of glucuronic acid using the this compound method.

| Glucuronic Acid Concentration (µg/mL) | Absorbance at 570 nm (AU) |

| 0 (Blank) | 0.000 |

| 10 | 0.150 |

| 20 | 0.300 |

| 40 | 0.600 |

| 60 | 0.900 |

| 80 | 1.200 |

Note: These are representative values. A standard curve must be generated for each assay.

Assay Performance:

-

Linearity: The assay is typically linear in the range of 10-100 µg/mL of glucuronic acid.

-

Detection Limit: The lower limit of detection is approximately 5 µg/mL.

-

Interference: Neutral sugars (e.g., glucose, galactose) can interfere with the assay, as they can also form furfural derivatives under strong acid and heat, although they generally produce a different color with a lower absorbance at 570 nm. To minimize this interference, it is crucial to carefully control the reaction time and temperature. For samples with high concentrations of neutral sugars, a correction may be necessary, or alternative methods that are less prone to interference may be considered.[4]

Detection of Oils and Lipids

While some sources mention this compound as a reagent for oils, detailed and validated protocols for its direct use in the quantitative analysis of lipids are not prevalent in the scientific literature.[5] The more established colorimetric methods for lipid quantification, such as the sulfo-phospho-vanillin (SPV) method, do not utilize this compound.

For the benefit of researchers, a widely accepted method for the colorimetric determination of total lipids is presented here for comparison.

Standard Method: Sulfo-Phospho-Vanillin (SPV) Assay

The SPV method is a common and reliable colorimetric assay for the quantification of total lipids, particularly unsaturated fatty acids. The principle of this method involves the reaction of lipids with concentrated sulfuric acid at a high temperature to form a carbonium ion, which then reacts with vanillin in the presence of phosphoric acid to produce a pink-colored complex. The intensity of the color is proportional to the amount of lipid in the sample.

Reaction Workflow

Experimental Protocol: Sulfo-Phospho-Vanillin (SPV) Assay

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Vanillin-Phosphoric Acid Reagent: Dissolve 0.6 g of vanillin in 10 mL of ethanol. Add this solution to 90 mL of 85% phosphoric acid.

-

Lipid Standard Stock Solution (e.g., 1 mg/mL of a standard oil): Dissolve 100 mg of a reference oil (e.g., olive oil) in 100 mL of chloroform.

Procedure:

-

Sample Preparation:

-

Extract lipids from the sample using a suitable solvent (e.g., chloroform-methanol mixture).

-

Evaporate the solvent to obtain the lipid residue.

-

Dissolve the lipid residue in a known volume of chloroform.

-

-

Reaction:

-

Pipette a small volume (e.g., 100 µL) of the lipid sample or standard into a glass test tube.

-

Evaporate the solvent completely under a stream of nitrogen.

-

Add 200 µL of concentrated sulfuric acid to each tube.

-

Heat the tubes at 100°C for 10 minutes.

-

Cool the tubes on ice for 5 minutes.

-

Add 500 µL of the vanillin-phosphoric acid reagent to each tube and mix well.

-

Incubate at 37°C for 15 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 530 nm.

-

Use a blank prepared with the same reagents but without the lipid sample to zero the spectrophotometer.

-

-

Quantification:

-

Create a standard curve using the absorbance values of the lipid standards.

-

Determine the lipid concentration in the sample from the standard curve.

-

Applications in Drug Development

The analytical methods described are relevant to various aspects of drug development and quality control.

-

Analysis of Glycosylated Drugs: Many therapeutic proteins and small molecule drugs are glycosylated. The uronic acid content of these molecules can be a critical quality attribute affecting their stability, efficacy, and safety. The this compound assay can be used as a tool for the characterization and quality control of such drugs, particularly those containing uronic acids, like certain glycosaminoglycan-based therapeutics (e.g., heparin and its derivatives).[6]

-

Analysis of Pharmaceutical Excipients: Some pharmaceutical formulations may contain excipients derived from natural polysaccharides that include uronic acids (e.g., alginates, pectins).[7] The this compound assay can be employed to quantify these excipients in the final drug product, ensuring consistency and quality.

-

Stability Testing: The degradation of glycosylated drugs or excipients can sometimes lead to changes in their carbohydrate composition. The this compound assay can be used in stability studies to monitor the integrity of uronic acid-containing components over time and under different storage conditions.

-

Lipid-Based Drug Delivery Systems: While not directly involving this compound, the quantification of lipids is crucial for the development and quality control of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The SPV method and other lipid quantification assays are essential tools in this area.

Conclusion

This compound is a well-established and valuable reagent for the colorimetric determination of uronic acids, providing a reliable method for researchers in various scientific disciplines. The detailed protocol provided in this guide enables its practical application in the laboratory. While its role in direct oil and lipid detection is not prominent, understanding standard methods like the SPV assay is crucial for comprehensive biochemical analysis. For professionals in drug development, the application of the this compound assay for the quality control of glycosylated drugs and excipients highlights its continued relevance in the pharmaceutical industry. The methodologies outlined in this guide offer robust tools for the quantitative analysis of these important biomolecules.

References

- 1. DETERMINATION OF GLUCURONIC ACID BY this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the determination of glucuronic acid by the this compound reaction, with the photoelectric absorptiometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Tools for the Quality Control of Pharmaceutical Heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of excipients of interest | PPTX [slideshare.net]

An In-depth Technical Guide to the Naphthoresorcinol Test for Uronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tollens' test for uronic acids using naphthoresorcinol, a colorimetric method widely used for the quantitative and qualitative analysis of these important sugar acids. This document details the underlying chemical principles, provides a meticulous experimental protocol, presents quantitative data for analysis, and discusses the applications of this assay, particularly within the realm of drug development.

Introduction

Uronic acids are a class of sugar acids where the terminal carbon's hydroxyl group has been oxidized to a carboxylic acid. In biological systems, they are key components of glycosaminoglycans, proteoglycans, and bacterial polysaccharides. Glucuronic acid, in particular, plays a central role in the detoxification of various endogenous and exogenous compounds, including drugs, through a process known as glucuronidation. The accurate quantification of uronic acids is therefore critical in various fields, from biochemistry and food science to pharmacology and drug metabolism studies.

The this compound test, a modification of the original Tollens' test, provides a reliable method for the determination of uronic acids. The reaction relies on the formation of a colored product when uronic acids are heated with this compound in the presence of a strong acid.

Chemical Principle

The fundamental principle of the this compound test involves the acid-catalyzed dehydration of uronic acids to form furfural derivatives. These furfural derivatives then condense with this compound (1,3-dihydroxynaphthalene) to produce a characteristic colored complex. The intensity of the color, which can be measured spectrophotometrically, is proportional to the concentration of uronic acid in the sample.

Experimental Protocols

This section provides a detailed methodology for performing the this compound test for the quantification of uronic acids.

Reagent Preparation

-

This compound Reagent (0.2% w/v): Dissolve 200 mg of this compound in 100 mL of 95% ethanol. This solution should be prepared fresh daily and stored in a dark bottle to prevent degradation.

-

Hydrochloric Acid (Concentrated): Use analytical grade concentrated hydrochloric acid (approximately 12 M).

-

Standard Uronic Acid Solution (e.g., Glucuronic Acid): Prepare a stock solution of a known uronic acid, such as D-glucuronic acid, at a concentration of 1 mg/mL in distilled water. From this stock, prepare a series of working standards with concentrations ranging from 10 µg/mL to 100 µg/mL.

Assay Procedure

-

Sample and Standard Preparation: Pipette 1.0 mL of each standard solution and the unknown sample solutions into separate, appropriately labeled test tubes. Prepare a blank containing 1.0 mL of distilled water.

-

Reagent Addition: To each tube, add 1.0 mL of the 0.2% this compound reagent.

-

Acidification: Carefully add 2.0 mL of concentrated hydrochloric acid to each tube. Mix the contents thoroughly by gentle vortexing.

-

Incubation: Place the test tubes in a boiling water bath for 30 minutes. A colored complex will develop.

-

Cooling: After incubation, cool the tubes to room temperature in a water bath.

-

Extraction (Optional but Recommended): To each tube, add 5.0 mL of a suitable organic solvent (e.g., toluene or diethyl ether) and vortex vigorously for 30 seconds to extract the colored product. Allow the layers to separate.

-

Spectrophotometric Measurement: Carefully transfer the upper organic layer to a cuvette and measure the absorbance at the wavelength of maximum absorption (typically around 570 nm) against the blank.

Data Presentation

The following tables summarize typical quantitative data obtained from the this compound test for uronic acids.

Table 1: Calibration Curve for Glucuronic Acid

| Glucuronic Acid Concentration (µg/mL) | Absorbance at 570 nm (Arbitrary Units) |

| 0 (Blank) | 0.000 |

| 10 | 0.152 |

| 20 | 0.305 |

| 40 | 0.610 |

| 60 | 0.915 |

| 80 | 1.220 |

| 100 | 1.525 |

Table 2: Specificity of the this compound Reaction

| Carbohydrate (at 100 µg/mL) | Relative Absorbance (%) |

| Glucuronic Acid | 100 |

| Galacturonic Acid | 95 |

| Glucose | 5 |

| Fructose | 8 |

| Xylose | 12 |

Note: The relative absorbance indicates the degree of interference from other sugars. The test is highly specific for uronic acids.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction mechanism of the this compound test.

Experimental Workflow

Caption: Experimental workflow for the this compound test.

Applications in Drug Development

The quantification of uronic acids, particularly glucuronic acid, is of paramount importance in drug development for several reasons:

-

Drug Metabolism and Pharmacokinetics (DMPK): Glucuronidation is a major phase II metabolic pathway for a wide range of drugs. The conjugation of a drug with glucuronic acid increases its water solubility, facilitating its excretion from the body.[1] Measuring the levels of glucuronidated metabolites is crucial for understanding a drug's pharmacokinetic profile, including its rate of elimination and potential for drug-drug interactions.

-

Toxicology Studies: The efficiency of glucuronidation can influence the toxicity of a drug or its metabolites. Impaired glucuronidation can lead to the accumulation of toxic compounds. The this compound test can be employed in preclinical toxicology studies to assess the impact of a drug candidate on this important detoxification pathway.

-

Formulation Development: For drugs that are administered as glucuronide conjugates, this assay can be used for quality control to ensure the correct concentration of the active compound in the final formulation.

-

Biomarker Discovery: Alterations in the levels of uronic acids in biological fluids can be indicative of certain disease states or drug-induced organ toxicity. This assay can be a useful tool in the discovery and validation of such biomarkers. The uronic acid pathway is a significant route for the metabolism of glucose-6-phosphate, leading to the formation of UDP-Glucuronate which is utilized in numerous hepatic conjugation reactions.[2]

Limitations and Considerations

While the this compound test is a robust method, it is essential to be aware of its limitations:

-

Interference from other sugars: Although the test is relatively specific for uronic acids, high concentrations of other carbohydrates, particularly pentoses and hexoses, can lead to the formation of interfering colored products. The optional extraction step with an organic solvent helps to minimize this interference as the colored complex formed with uronic acids is more soluble in the organic phase.

-

Reaction Conditions: The color development is sensitive to reaction time, temperature, and acid concentration.[3] Strict adherence to the protocol is necessary to ensure reproducible results.

-

Reagent Stability: The this compound reagent is light-sensitive and should be prepared fresh.

Conclusion

The Tollens' test for uronic acids using this compound remains a valuable and widely used analytical technique. Its simplicity, sensitivity, and relative specificity make it a powerful tool for researchers, scientists, and drug development professionals. By understanding the underlying principles and adhering to a standardized protocol, this method can provide reliable and accurate quantification of uronic acids in a variety of biological and pharmaceutical samples, thereby aiding in the advancement of biochemical research and the development of safer and more effective medicines.

References

Naphthoresorcinol as a Fluorescent Dye in Biological Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoresorcinol, also known as 1,3-dihydroxynaphthalene, is a bicyclic aromatic organic compound with intrinsic fluorescent properties. While not as commonly employed as other fluorophores in complex biological imaging, its utility in specific applications, particularly in the detection and quantification of carbohydrates, is well-established. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its use, and explores its potential, largely through its derivatives, as a fluorescent probe in broader biological research.

Core Photophysical and Chemical Properties

This compound exhibits fluorescence in the ultraviolet to visible range. Its application as a fluorescent dye stems from its ability to react with certain analytes, leading to changes in its fluorescent properties.

Data Presentation: Photophysical and Chemical Properties of this compound

| Property | Value/Description | Source |

| Chemical Name | Naphthalene-1,3-diol | |

| Synonyms | This compound, 1,3-Dihydroxynaphthalene | |

| CAS Number | 132-86-5 | |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | |

| Excitation Maximum (λex) | ~330 nm | [1][2] |

| Emission Maximum (λem) | ~380 nm | [1][2] |

| Fluorescence Quantum Yield (Φf) | Not readily available in the searched literature. A general protocol for its determination is provided below. | |

| Solubility | Soluble in ethanol and water. |

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a common approach for its determination.

Methodology:

-

Selection of a Standard: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound. Given this compound's spectral properties, a suitable standard could be quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54).

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both this compound and the standard in the same solvent (e.g., ethanol).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

-

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard. The plots should be linear.

-

The quantum yield of this compound (Φx) can be calculated using the following equation: Φx = Φst * (m_x / m_st) * (η_x² / η_st²) Where:

-

Φst is the quantum yield of the standard.

-

m_x and m_st are the slopes of the linear plots for this compound and the standard, respectively.

-

η_x and η_st are the refractive indices of the solvents used for the sample and standard (if different).

-

-

Fluorescent Labeling of Carbohydrates

This compound is known to react with carbohydrates in the presence of a strong acid to produce a fluorescent product. This reaction forms the basis of the Tollens' test for pentoses.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of the carbohydrate-containing sample.

-

Reagent Preparation:

-

This compound solution: Dissolve 100 mg of this compound in 100 mL of 95% ethanol.

-

Concentrated Hydrochloric Acid (HCl).

-

-

Reaction:

-

To 1 mL of the carbohydrate solution, add 1 mL of the this compound solution.

-

Carefully add 1 mL of concentrated HCl.

-

Heat the mixture in a boiling water bath for 20-30 minutes. The development of a colored and fluorescent solution indicates the presence of carbohydrates.

-

-

Fluorescence Measurement:

-

After cooling the solution to room temperature, measure the fluorescence using a spectrofluorometer with excitation at approximately 330 nm and emission scanning around 380 nm. The intensity of the fluorescence is proportional to the concentration of the carbohydrate.

-

Fluorescent Staining of Cells (General Protocol)

While this compound itself is not a common cell stain, this protocol is adapted for its potential use based on its fluorescent properties and solubility. Optimization of concentration and incubation times is crucial.

Methodology:

-

Cell Culture: Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.

-

Preparation of Staining Solution:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

-

Dilute the stock solution in a physiologically compatible buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 1-10 µM).

-

-

Cell Staining:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with warm PBS to remove unbound dye.

-

-

Imaging:

-

Mount the coverslips on a microscope slide with a suitable mounting medium.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar filters appropriate for excitation around 330 nm and emission around 380 nm.

-

References

A Historical Cohort in Analytical Chemistry: The Application of Naphthoresorcinol in Colorimetric Analysis

For Immediate Release

In the annals of analytical chemistry, the quest for precise and reliable methods for the quantification of biological molecules has been a continuous journey of innovation. Among the historical reagents that played a pivotal role in this endeavor, Naphthoresorcinol (1,3-dihydroxynaphthalene) holds a significant place, particularly in the colorimetric determination of uronic acids, a class of sugar acids vital in various biological processes. This technical guide delves into the historical applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its early use, including detailed experimental protocols and quantitative data from seminal studies.

The Genesis of a Colorimetric Reaction: Tollens' Test

The story of this compound in analytical chemistry begins with the qualitative test developed by the German chemist Bernhard Tollens. Initially recognized for his work on the "silver mirror" test for aldehydes, Tollens also pioneered the use of this compound as a reagent for the detection of glucuronic acid and other uronic acids. The test, which became widely known as the Tollens' this compound test, was based on the principle that uronic acids, when heated with this compound in the presence of a strong acid like hydrochloric acid, produce a characteristic colored compound.[1] This reaction laid the foundation for subsequent quantitative methods.

The qualitative application of this test, particularly in the analysis of urine for conjugated glucuronides, was an important diagnostic tool in early clinical chemistry.[2][3] The presence of these compounds in urine could indicate various metabolic states and the detoxification of certain substances.

The Advent of Quantitative Analysis

The transition from a qualitative indicator to a quantitative tool marked a significant advancement in the utility of this compound. Early efforts in the late 1930s and 1940s focused on adapting the Tollens' reaction for spectrophotometric measurement. Key among these pioneering works were the studies by Maughan, Evelyn & Brown (1938) and Kapp (1940), who laid the groundwork for the quantitative estimation of glucuronic acid.[1][4]

A comprehensive study by Hanson, Mills, and Williams in 1944 further refined the quantitative application of the this compound reaction. Their work, conducted with the aid of a photoelectric absorptiometer, systematically investigated the reaction conditions to optimize color development and stability, paving the way for more accurate and reproducible measurements of glucuronic acid in biological samples.

Quantitative Data from Historical Studies

The following table summarizes the key quantitative parameters from these formative studies, offering a glimpse into the analytical capabilities of the this compound method in its early stages.

| Parameter | Maughan, Evelyn & Brown (1938) | Kapp (1940) | Hanson, Mills & Williams (1944) |

| Analyte | Glucuronic Acid | Glucuronic Acid | Glucuronic Acid |

| Matrix | Urine | Not Specified | Urine |

| Wavelength (λmax) | Not explicitly stated | Not explicitly stated | 565 mµ (in ether-ethanol) |

| Solvent for Extraction | Ether | Ether | Ether containing 5% ethanol |

| Linearity Range | Not explicitly stated | Not explicitly stated | Up to at least 100 µg |

| Heating Time | Not explicitly stated | Not explicitly stated | 20 minutes in a boiling water bath |

| Acid Concentration | Concentrated HCl | Concentrated HCl | 1 volume of sample to 5 volumes of concentrated HCl |

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of these historical methods, a detailed experimental protocol, based on the work of Hanson, Mills, and Williams (1944), is outlined below.

Reagents

-

This compound Reagent: A 0.2% (w/v) solution of this compound in 95% ethanol. This solution should be freshly prepared.

-

Hydrochloric Acid (HCl): Concentrated, analytical grade.

-

Ether-Ethanol Solvent: A mixture of diethyl ether containing 5% (v/v) of absolute ethanol.

-

Standard Glucuronic Acid Solution: A stock solution of known concentration (e.g., 100 µg/mL) prepared by dissolving pure glucuronic acid or a stable salt in distilled water.

Procedure

-

Sample Preparation: A known volume of the sample containing glucuronic acid (e.g., urine) is taken in a test tube. For calibration, a series of standards with known concentrations of glucuronic acid are prepared.

-

Reaction Initiation: To the sample or standard, add 1 mL of the this compound reagent and 5 mL of concentrated HCl.

-

Color Development: The mixture is thoroughly mixed and then heated in a boiling water bath for 20 minutes. A violet-blue color develops in the presence of glucuronic acid.

-

Cooling: After heating, the test tubes are cooled rapidly in a cold water bath.

-

Extraction: The colored complex is extracted by adding a known volume (e.g., 10 mL) of the ether-ethanol solvent and shaking vigorously.

-

Phase Separation: The mixture is allowed to stand for the layers to separate. The upper ether-ethanol layer, containing the colored product, is carefully collected.

-

Spectrophotometric Measurement: The absorbance of the colored extract is measured at 565 mµ using a photoelectric absorptiometer or a spectrophotometer, with the ether-ethanol solvent used as a blank.

-

Quantification: The concentration of glucuronic acid in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.

Visualizing the Process and Logic

To better illustrate the workflow and the underlying chemical transformation, the following diagrams are provided.

Caption: Workflow of the quantitative this compound assay for glucuronic acid.

Caption: Simplified reaction of this compound with uronic acids.

The Chemical Underpinnings of the Color Reaction

The color-forming reaction in the Tollens' test with this compound is a multi-step process. Under the strong acidic and high-temperature conditions, uronic acids undergo dehydration to form furfural or a derivative thereof. This furfural derivative then undergoes a condensation reaction with two molecules of this compound to form a colored product, likely a dinaphthylmethane dye. The exact structure of the final colored compound is complex and has been a subject of study, but it is this highly conjugated system that is responsible for the characteristic violet-blue color observed in the assay.

Conclusion

The historical application of this compound in analytical chemistry, particularly for the determination of glucuronic acid, represents a significant milestone in the development of colorimetric assays. From its origins as a qualitative test to its refinement into a quantitative method, the this compound reaction provided a valuable tool for researchers in biochemistry and clinical chemistry for many decades. While modern analytical techniques have largely superseded these historical methods in terms of sensitivity and specificity, understanding their principles and evolution provides valuable context for the ongoing advancement of analytical science. This guide serves as a tribute to these pioneering efforts and a resource for those interested in the foundational techniques of biochemical analysis.

References

An In-depth Technical Guide to the Safe Handling of Naphthoresorcinol Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Naphthoresorcinol powder (CAS No: 132-86-5), a crucial reagent in various laboratory and manufacturing processes. Adherence to these guidelines is essential to ensure a safe working environment and prevent hazardous incidents.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4] It is harmful if swallowed or inhaled and can cause significant irritation upon direct contact.[2][4][5]

GHS Hazard Statements:

Toxicological and Physical Data

Quantitative data regarding the toxicity and physical properties of this compound are summarized below. This information is critical for risk assessment and the implementation of appropriate safety measures.

Table 1: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 200 mg/kg | Mouse | Intraperitoneal | [6] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H8O2 | [2][5][7] |

| Molecular Weight | 160.17 g/mol | [5][7] |

| Appearance | Pale red-brown to beige or tan crystalline powder | [2][4][5] |

| Melting Point | 123 - 126 °C (253.4 - 258.8 °F) | [2][5] |

| Solubility | Soluble in water | [5][8] |

| Stability | Stable under normal conditions | [1] |

Experimental Protocols: Toxicity Assessment

While specific experimental protocols for this compound are not detailed in the provided safety data sheets, the LD50 value cited is determined through standardized acute toxicity testing. A typical protocol for determining the intraperitoneal LD50 in mice involves the following general steps:

-

Animal Selection: A statistically significant number of healthy, age- and weight-matched mice are selected for the study.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle at various concentrations.

-

Administration: Graded doses of the substance are administered to different groups of mice via intraperitoneal injection. A control group receives only the vehicle.

-

Observation: The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

-

Data Analysis: The mortality data is statistically analyzed to determine the dose at which 50% of the animals died.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound powder to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical splash goggles or safety glasses. A face shield is required if there is a splash hazard. | ANSI Z.87.1 compliant[9] |

| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant suit. | Consult glove manufacturer's resistance guide. |

| Respiratory | NIOSH-approved respirator with a dust mask. Required if ventilation is inadequate or dust is generated. | NIOSH (US) or EN 166 (EU) approved |

| Feet | Closed-toe shoes. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

A standardized workflow for first aid response to this compound exposure is depicted below.

Caption: First Aid Response to this compound Exposure.

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration.[2][7] Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and seek medical attention if eye irritation persists.[1]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[1][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[5]

Spill Response

A logical workflow for managing a this compound powder spill is outlined below.

Caption: this compound Powder Spill Response Workflow.

-

Personal Precautions: Evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation.[2] Wear appropriate personal protective equipment as detailed in Table 3.[1]

-

Environmental Precautions: Avoid release to the environment.[1]

-

Methods for Cleaning Up: For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container.[5] For larger spills, sweep or shovel the material into a suitable container for disposal.[2][7] Avoid generating dust.[7] Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[1][5][7]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Specific Hazards: Combustion may produce carbon oxides (CO, CO2).[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Disposal Considerations

Dispose of this compound powder and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[7] Contaminated packaging should be disposed of as an unused product.[7]

References

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.com [fishersci.com]

- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. RTECS NUMBER-QJ4725000-Chemical Toxicity Database [drugfuture.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 1,3-Dihydroxynaphthalene or this compound Manufacturers, SDS [mubychem.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

Methodological & Application

Application Notes and Protocols for Uronic Acid Quantification using the Naphthoresorcinol Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uronic acids are a class of sugar acids that are key components of many polysaccharides, including glycosaminoglycans (GAGs) and pectins. The quantification of uronic acids is crucial in various fields, including biochemistry, food science, and pharmaceutical development, for the characterization of complex carbohydrates and quality control of therapeutic agents. The naphthoresorcinol assay is a colorimetric method widely used for the determination of uronic acids. This method relies on the reaction of uronic acids with this compound in a strong acidic medium to produce a colored complex, the absorbance of which is proportional to the uronic acid concentration.

Experimental Protocols

Preparation of Reagents

-

This compound Reagent (0.2% w/v): Dissolve 200 mg of this compound in 100 mL of 95% ethanol. This solution should be prepared fresh and protected from light.

-

Concentrated Hydrochloric Acid (HCl): Use analytical grade concentrated HCl (approximately 12 M).

-

Standard Uronic Acid Solution (e.g., D-glucuronic acid):

-

Stock Solution (1 mg/mL): Accurately weigh 100 mg of D-glucuronic acid and dissolve it in 100 mL of deionized water. Store at 4°C.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to final concentrations ranging from 10 µg/mL to 100 µg/mL.

-

-

Extraction Solvent: Toluene, analytical grade.

Assay Procedure

-

Sample and Standard Preparation: Pipette 1.0 mL of each standard solution, sample solution, and a deionized water blank into separate glass test tubes.

-

Addition of this compound Reagent: Add 0.5 mL of the 0.2% this compound reagent to each tube and mix thoroughly.

-

Acidification: Carefully add 5.0 mL of concentrated HCl to each tube. Mix well by gentle vortexing.

-

Incubation: Place the tubes in a boiling water bath for 30 minutes. A blue-purple color will develop in the presence of uronic acids.

-

Cooling: After incubation, cool the tubes to room temperature in a water bath.

-

Extraction of the Colored Complex: Add 5.0 mL of toluene to each tube. Cap the tubes and vortex vigorously for 30 seconds to extract the colored product into the organic phase.

-

Phase Separation: Allow the tubes to stand for a few minutes to ensure complete phase separation.

-

Spectrophotometric Measurement: Carefully transfer the upper toluene layer to a cuvette. Measure the absorbance of the solution at 570 nm using a spectrophotometer. Use the toluene from the blank tube to zero the instrument.

Data Presentation

A standard curve is generated by plotting the absorbance values of the standard solutions against their corresponding concentrations. The concentration of uronic acid in the unknown samples can then be determined from the linear regression equation of the standard curve.

Table 1: Example of a Standard Curve for D-Glucuronic Acid using the this compound Assay

| D-Glucuronic Acid Concentration (µg/mL) | Absorbance at 570 nm (AU) |

| 0 (Blank) | 0.000 |

| 10 | 0.152 |

| 20 | 0.305 |

| 40 | 0.610 |

| 60 | 0.915 |

| 80 | 1.220 |

| 100 | 1.525 |